molecular formula C21H26N2O2 B1219418 Kopsinine

Kopsinine

Cat. No.: B1219418
M. Wt: 338.4 g/mol
InChI Key: IYLRRIUNGGQRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kopsinine is a monoterpene indole alkaloid that belongs to the Kopsia genus, which is part of the Apocynaceae family. This compound is known for its complex polycyclic structure and has been isolated from various Kopsia species. This compound has garnered significant interest due to its unique chemical structure and potential pharmacological activities.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of kopsinine involves several intricate steps due to its complex structure. One notable method includes the use of a powerful intramolecular [4 + 2]/[3 + 2] cycloaddition cascade of 1,3,4-oxadiazoles. This method features an additional unique samarium(II) iodide-promoted transannular cyclization reaction for the formation of the bicyclo[2.2.2]octane core central to its hexacyclic ring system . Another approach involves the enantioselective total synthesis using a nitroaryl transfer cascade strategy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis. Most research focuses on laboratory-scale synthesis, which involves multiple steps and specific reaction conditions that may not be easily scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions

Kopsinine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound-N(4)-oxide .

Mechanism of Action

The mechanism of action of kopsinine involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit microsomal lipid peroxidation, which is induced by carbon tetrachloride in vitro. This suggests that this compound may exert its effects by modulating oxidative stress pathways .

Comparison with Similar Compounds

Kopsinine is part of a broader class of monoterpene indole alkaloids, which includes compounds like kopsifoline, kopsinilam, and pleiocarpine . Compared to these similar compounds, this compound is unique due to its specific hexacyclic ring system and the presence of a bicyclo[2.2.2]octane core. This structural uniqueness contributes to its distinct chemical and biological properties.

List of Similar Compounds

This compound’s unique structure and potential pharmacological activities make it a compound of significant interest in scientific research. Its complex synthesis and diverse chemical reactions further highlight its importance in the field of organic chemistry.

Properties

IUPAC Name

methyl 2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLRRIUNGGQRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kopsinine
Reactant of Route 2
Kopsinine
Reactant of Route 3
Kopsinine
Reactant of Route 4
Kopsinine
Reactant of Route 5
Kopsinine
Reactant of Route 6
Kopsinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.